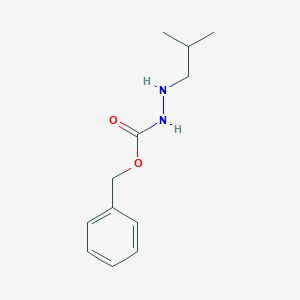
Cimicidanol 3-O-alpha-L-arabinoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cimicidanol 3-O-alpha-L-arabinoside: is a triterpenoid compound isolated from the plant Cimicifuga foetida L. It is known for its bioactive properties, particularly its ability to activate AMP-activated protein kinase (AMPK), making it a valuable compound for the investigation of diabetes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cimicidanol 3-O-alpha-L-arabinoside is typically isolated from natural sources, particularly from the plant Cimicifuga foetida L. The isolation process involves extraction and purification techniques such as solvent extraction, chromatography, and crystallization .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Cimicifuga foetida L. followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels (>98%) .
Análisis De Reacciones Químicas
Types of Reactions: Cimicidanol 3-O-alpha-L-arabinoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can reduce the carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Cimicidanol 3-O-alpha-L-arabinoside has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of triterpenoids.
Biology: It is used in studies investigating the biological activities of triterpenoids, including their anti-inflammatory and antioxidant properties.
Medicine: It is being researched for its potential therapeutic effects in the treatment of diabetes due to its ability to activate AMPK.
Industry: It is used in the development of pharmaceuticals and nutraceuticals targeting metabolic disorders
Mecanismo De Acción
Cimicidanol 3-O-alpha-L-arabinoside exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various metabolic pathways. By activating AMPK, this compound enhances glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, making it a promising compound for the treatment of metabolic disorders such as diabetes .
Comparación Con Compuestos Similares
Cimigenol-3-O-alpha-L-arabinoside: Another triterpenoid isolated from Cimicifuga foetida L.
Cimicifugoside: A glycoside compound also isolated from Cimicifuga species with anti-inflammatory and antioxidant properties.
Uniqueness: Cimicidanol 3-O-alpha-L-arabinoside is unique due to its specific ability to activate AMPK, which is not commonly observed in other similar triterpenoids. This makes it particularly valuable for research in metabolic disorders and diabetes .
Propiedades
Fórmula molecular |
C35H52O9 |
|---|---|
Peso molecular |
616.8 g/mol |
Nombre IUPAC |
(1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R)-4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one |
InChI |
InChI=1S/C35H52O9/c1-17(12-18(36)28-31(4,5)44-28)25-19(37)13-32(6)22-9-8-21-30(2,3)24(43-29-27(41)26(40)20(38)15-42-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-41H,8,10-16H2,1-7H3/t17-,20+,21+,23+,24+,25+,26+,27-,28?,29-,32+,33-,34-,35+/m1/s1 |
Clave InChI |
PYBFXJMIKJNNAJ-SWIWVCLISA-N |
SMILES isomérico |
C[C@H](CC(=O)C1C(O1)(C)C)[C@H]2C(=O)C[C@@]3([C@@]2(C[C@@H]([C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)C)C |
SMILES canónico |
CC(CC(=O)C1C(O1)(C)C)C2C(=O)CC3(C2(CC(C45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2,2,2-Trifluoro-N-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiazol-2-yl]-acetamide](/img/structure/B13919715.png)



![2,2'-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B13919733.png)
![6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13919744.png)
